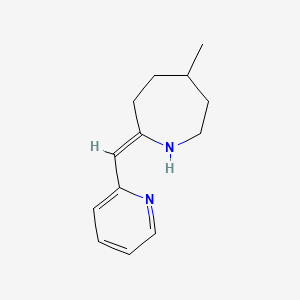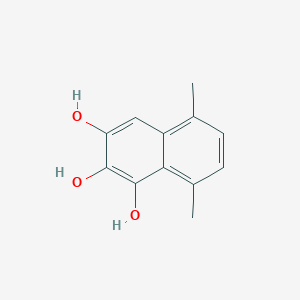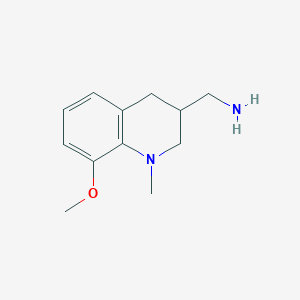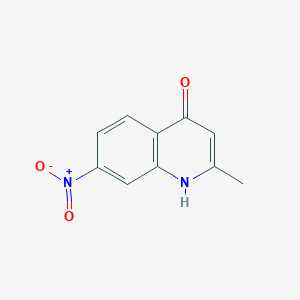
2-Chloro-7,8-difluoroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7,8-difluoroquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds with fused benzene and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-difluoroquinoxaline typically involves the nucleophilic substitution of fluorine atoms in difluoroquinoxalines. One common method includes the reaction of 2,3-disubstituted 6,7-difluoroquinoxaline 1,4-dioxides with reagents such as dialkylamines, sodium azide, and sodium methoxide . The reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of reagents and solvents can be optimized for cost-effectiveness and yield. Green chemistry approaches are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-difluoroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles such as amines or alkoxides.
Oxidation and Reduction: Potential oxidation of the quinoxaline ring or reduction of substituents.
Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and dialkylamines in solvents such as DMSO or ethanol.
Cross-Coupling Reactions: Palladium catalysts, ligands, and bases in organic solvents.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Chloro-7,8-difluoroquinoxaline has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds with potential antibacterial, antiviral, and anticancer properties.
Material Science: Incorporated into polymers and materials for electronic applications due to its unique electronic properties.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-difluoroquinoxaline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinoxaline: Similar structure but lacks the chlorine substituent.
2,3-Dichloro-6,7-difluoroquinoxaline: Contains additional chlorine atoms.
Fluoroquinolines: A broader class of compounds with similar fluorine substitutions.
Uniqueness
2-Chloro-7,8-difluoroquinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
2-chloro-7,8-difluoroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-6-3-12-5-2-1-4(10)7(11)8(5)13-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWTWCOUQSULKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)

![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)

![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
